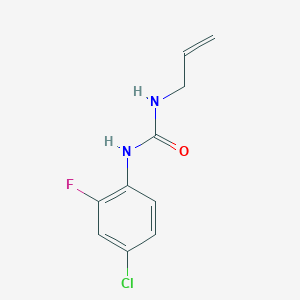
N-4-fluorophenyl-N'-2-pyridyl urea
Vue d'ensemble
Description
N-4-fluorophenyl-N'-2-pyridyl urea is a chemical compound that has gained significant attention in scientific research. This compound is also known as PF-04859989 and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Cytokinin Activity in Plant Growth :
- Takahashi et al. (1978) synthesized various N-phenyl-N′-(4-pyridyl)urea derivatives and tested their cytokinin activity in tobacco callus bioassays, finding compounds with significant activity comparable to known cytokinins (Takahashi et al., 1978).
Urea Derivatives as Cell Division and Differentiation Regulators :
- Ricci and Bertoletti (2009) reviewed the use of urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea, as positive regulators in plant morphogenesis studies due to their cytokinin-like activity (Ricci & Bertoletti, 2009).
Second Sphere Sulfate Recognition in Chemistry :
- Akhuli et al. (2013) investigated 4-fluorophenyl and 4-cyanophenyl substituted 3-pyridyl urea for SO42− binding in self-assembled structures, demonstrating their potential in selective crystallization and molecular recognition (Akhuli, Ghosh, & Ghosh, 2013).
Antischistosomal Drug Research :
- Wu et al. (2017) explored N,N'-diaryl ureas for antischistosomal activities, examining their physicochemical properties, in vitro activities, and in vivo effectiveness against Schistosoma mansoni (Wu et al., 2017).
Silver(I) Complexes in Crystallography :
- Chandran, Thakuria, and Nangia (2008) studied silver–pyridyl complexes of N-4-X-phenyl-N′-4-pyridyl urea, analyzing their crystal structures and interactions, which could be significant for crystal engineering and design (Chandran, Thakuria, & Nangia, 2008).
Herbicide Research :
- Gardner et al. (1985) evaluated N-cyclopropyl-N′-(2-fluorophenyl) urea and its analogs as selective herbicides in grain sorghum, highlighting their potential in agricultural applications (Gardner, Pilgram, Brown, & Bozarth, 1985).
Chemical Binding and Activity in Proteins :
- Fujimoto et al. (1998) purified and cloned a cytokinin-specific binding protein from mung bean, using derivatives like N-phenyl-N'-(4-pyridyl)urea as probes, relevant for understanding plant hormone interactions (Fujimoto et al., 1998).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATFOJVZVVSTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-4-fluorophenyl-N'-2-pyridyl urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B7461016.png)

![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)



![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)

![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)

